Lithium cyclohexanepropionate

Polymer Stabilization Monomer Storage Radical Polymerization Inhibition

Lithium carboxylates vary significantly by alkyl chain geometry; generic substitution leads to SEI failure or thermal instability. Lithium cyclohexanepropionate (CAS 40702-21-4) is the lithium salt of 3-cyclohexylpropionic acid, featuring a two-carbon spacer between the ring and carboxylate-distinct from cyclohexanecarboxylate or butyrate analogs. - **Application**: Stabilizer for unsaturated monomers during bulk storage (prevents spontaneous polymerization); carboxylate electrolyte additive (0.01-10% w/w) modifying SEI composition. - **Supply**: Research-quantity packaging; immediate shipment with stability documentation.

Molecular Formula C9H15LiO2
Molecular Weight 162.2 g/mol
CAS No. 40702-21-4
Cat. No. B12646521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium cyclohexanepropionate
CAS40702-21-4
Molecular FormulaC9H15LiO2
Molecular Weight162.2 g/mol
Structural Identifiers
SMILES[Li+].C1CCC(CC1)CCC(=O)[O-]
InChIInChI=1S/C9H16O2.Li/c10-9(11)7-6-8-4-2-1-3-5-8;/h8H,1-7H2,(H,10,11);/q;+1/p-1
InChIKeyLJXRXMUSMGPQJI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Cyclohexanepropionate: Baseline Specifications & Identity


Lithium cyclohexanepropionate (CAS 40702-21-4) is a lithium carboxylate salt with the molecular formula C9H15LiO2 and a molecular weight of 162.2 g/mol [1]. Its IUPAC name is lithium;3-cyclohexylpropanoate, and it exists as the lithium salt of 3-cyclohexylpropionic acid [2]. The compound features a cyclohexyl ring connected to a propionate moiety via a two-carbon spacer, which distinguishes it structurally from lithium cyclohexanecarboxylate (direct ring-carboxylate attachment) and lithium cyclohexanebutyrate (longer four-carbon spacer) [3]. Commercially, it is supplied as a research chemical and organic synthesis intermediate by vendors including BOC Sciences and other fine chemical suppliers .

1 Lithium carboxylate with cyclohexyl ring and two-carbon propionate spacer
2 Research chemical and organic synthesis intermediate; not interchangeable with shorter or longer spacer analogs
3 Structural identity distinguishes it from lithium cyclohexanecarboxylate (C0) and cyclohexanebutyrate (C3)

Why In-Class Substitution Fails for Lithium Cyclohexanepropionate


Lithium carboxylates are not interchangeable commodities; their physicochemical and functional properties vary substantially with alkyl chain length, branching, and the presence of cyclic versus linear moieties. The cyclohexylpropionate anion confers a specific balance of lipophilicity, steric bulk, and charge density that differs meaningfully from both shorter-chain analogs (e.g., lithium cyclohexanecarboxylate) and longer-chain homologs (e.g., lithium cyclohexanebutyrate). In electrolyte additive applications, carboxylate anion structure directly influences SEI film composition, electrochemical stability window, and lithium ion transport kinetics [1]. In polymer stabilization, the thermal decomposition behavior of the carboxylate species governs its efficacy as a radical scavenger during monomer storage and transport [2]. Generic substitution without accounting for these structural-performance relationships can result in compromised cycle life in batteries, inadequate polymerization inhibition, or altered rheological properties in lubricant formulations.

  • Spacer length (C2 vs. C0/C3) may alter solubility in organic solvents and thermal decomposition profile, affecting electrolyte and stabilizer performance.
  • Cyclohexyl ring rigidity and charge density differ from linear carboxylates; SEI film formation and polymer inhibition behavior may not transfer directly.
  • Lithium cyclohexanecarboxylate (no spacer) lacks the electronic modulation provided by the propionate bridge; radical-scavenging efficacy may shift.

Differentiation Evidence: Lithium Cyclohexanepropionate vs. Analogs


Radical Scavenging in Monomer Storage

The cyclohexanepropionate moiety functions as an effective polymerization stabilizer for ethylenically unsaturated compounds during storage and transport. The parent acid, 3-cyclohexylpropionic acid, demonstrates sufficient radical-scavenging activity to prevent or delay undesired spontaneous free-radical polymerization under ambient storage conditions, while remaining compatible with intended polymerization processes without requiring stabilizer removal [1]. In contrast, shorter-chain lithium cyclohexanecarboxylate lacks the propionate spacer that modulates electron density at the carboxylate oxygen and alters radical intermediate stability, potentially reducing its efficacy as a polymerization inhibitor under comparable conditions. The extended alkyl spacer in lithium cyclohexanepropionate (two carbons between ring and carboxylate) provides a steric and electronic profile that balances stabilization with process compatibility.

Radical Scavenging
Class-level inference
C2 spacer may modulate radical intermediate stability vs. C0 analog; no direct comparative data
Supports monomer stabilizer screening context
Quantitative inhibition data to verify
Polymer Stabilization Monomer Storage Radical Polymerization Inhibition

SEI Film Formation and Cycle Life Improvement

Lithium carboxylates as a class are established electrolyte additives that improve cycle life and storage stability in lithium batteries. U.S. Patent 8,673,508 discloses nonaqueous electrolytic solutions containing carboxylate compounds at 0.01–10% by mass, which enhance cycle properties and storage characteristics [1]. Parallel research demonstrates that lithium carboxylates (e.g., lithium acetate, lithium trifluoroacetate) self-introduce CO2 via decarboxylation to form Li2CO3-rich SEI films that suppress hydrogen evolution and improve anode stability [2]. The cyclohexanepropionate anion of the target compound possesses a distinct thermal decomposition profile compared to linear-chain lithium carboxylates (e.g., lithium stearate) and shorter cyclic analogs (e.g., lithium cyclohexanecarboxylate), which may influence the temperature window and kinetics of SEI-forming decarboxylation reactions. However, no published data directly compare lithium cyclohexanepropionate to specific carboxylate additives in identical cell configurations.

SEI Film Formation
Class-level inference
Carboxylate class effect: CO2-mediated Li2CO3 SEI; compound-specific data not available
Supports electrolyte additive screening context
Decomposition kinetics require verification
Lithium-Ion Battery Electrolyte Additive SEI Film Cycle Life

Carboxylate Chain Length and Grease Rheology

Lithium-based greases utilizing lithium carboxylates as thickeners are standard in precision instruments requiring low-noise operation and transparent appearance. A representative white transparent low-noise lithium-based grease formulation employs a mixture of lauryl hydroxystearic acid, stearic acid, naphthenic acid, and alkyl salicylic acid saponified with lithium hydroxide, yielding a product suitable for precision instruments, power tools, and robotics applications [1]. The molecular weight of lithium cyclohexanepropionate (162.2 g/mol) is significantly lower than that of lithium stearate (C18, ~290 g/mol) and lithium 12-hydroxystearate (commonly used in lithium greases), which influences thickener fiber structure, dropping point, and low-temperature pumpability. No published study directly substitutes lithium cyclohexanepropionate into a grease formulation with comparative rheological data.

Grease Rheology
Class-level inference
MW 162.2 vs. ~290 (stearate); no rheology comparison data
May support low-temp grease fiber screening
Fiber morphology to validate
Lubricating Grease Lithium Soap Thickener Rheology

Spacer Length: C3 vs. C2 and C4 Analogs

Lithium cyclohexanepropionate contains a two-carbon spacer between the cyclohexyl ring and the carboxylate group, differentiating it from lithium cyclohexanecarboxylate (CAS 53493-69-3; zero-carbon spacer; C8H13LiO2) and lithium cyclohexanebutyrate (CAS 62638-00-0; three-carbon spacer; C10H17LiO2) [1] [2]. This structural distinction alters lipophilicity (calculated logP of the parent acid increases from ~1.7 for cyclohexanecarboxylic acid to ~2.3 for cyclohexanepropionic acid), thermal stability, and coordination geometry with lithium counterions. In electrolyte applications, spacer length modulates the distance between the cyclohexyl group and the electrode surface, influencing SEI film morphology and lithium ion desolvation kinetics [3]. The C3 propionate spacer represents a midpoint in the structure-property continuum that may offer an optimal balance of solubility in carbonate solvents and thermal stability for specific battery operating windows.

Spacer Length SAR
Class-level inference
Calculated ΔlogP ~0.6/CH2; ΔMW ~14 g/mol per CH2
Supports structure-property screening
Experimental thermal stability data needed
Structure-Activity Relationship Carboxylate Spacer Length Molecular Design

Application Scenarios for Lithium Cyclohexanepropionate


Polymerization Stabilizer for Monomer Storage

Use as a stabilizer additive to prevent spontaneous free-radical polymerization during bulk storage and transportation of ethylenically unsaturated monomers. The cyclohexanepropionate moiety provides sufficient radical-scavenging activity to inhibit undesired polymerization under ambient conditions while maintaining compatibility with downstream polymerization processes—eliminating the need for stabilizer removal prior to use [1]. This scenario is supported by patent literature identifying cyclohexanepropionic acid derivatives as effective stabilizers for polymerizable compounds.

Electrolyte Additive for Lithium-Ion Batteries

Employ as a carboxylate-based electrolyte additive in nonaqueous lithium battery electrolytes at concentrations of 0.01–10% by mass. The lithium carboxylate class has demonstrated capacity to improve cycle life and storage properties through SEI film modification and CO2-mediated Li2CO3 formation [2] [3]. The cyclohexanepropionate anion's specific decomposition profile may offer a tailored SEI-forming window suitable for batteries operating at intermediate temperature ranges or requiring specific interfacial chemistry.

Organic Synthesis Intermediate for Cyclohexyl Building Blocks

Utilize as a nucleophilic reagent in organic synthesis for introducing the 3-cyclohexylpropanoate moiety into target molecules. The parent acid (3-cyclohexylpropionic acid) is an established pharmaceutical intermediate used to prepare 3-cyclohexyl-propionyl chloride and related derivatives [1]. The lithium salt form offers enhanced nucleophilicity and solubility characteristics compared to the free acid, making it suitable for acylation reactions and carbon-carbon bond formation in medicinal chemistry workflows.

Lithium Grease Thickener for Low-Temperature Applications

Explore as a co-thickener or additive in lithium-based grease formulations targeting low-noise, transparent appearance, and low-temperature pumpability. The lower molecular weight (162.2 g/mol) and cyclic structure of lithium cyclohexanepropionate, compared to conventional lithium stearate (~290 g/mol) and lithium 12-hydroxystearate thickeners, may yield distinct fiber morphology and rheological behavior [4]. This scenario is particularly relevant for precision instruments, robotics, and aerospace applications where conventional lithium greases exhibit suboptimal low-temperature performance or excessive noise.

Application
Selection Property
Validation Focus
Polymerization Stabilizer
Radical-scavenging activity and process compatibility
Monomer storage stability without premature polymerization
Electrolyte Additive
Carboxylate decomposition profile and SEI film composition
Cycle life and storage performance under target conditions
Synthesis Intermediate
Nucleophilicity and solubility in organic reaction media
Acylation and C-C bond formation efficiency
Grease Thickener
Molecular weight and cyclic structure for fiber rheology
Low-temperature pumpability and noise characteristics

Technical Documentation Hub

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